2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is built upon a distinctive bicyclic framework where a saturated pyrrole ring is fused with a pyrimidine ring system. The core structure consists of a pyrrolo[3,4-d]pyrimidine scaffold, which differs from the more commonly studied pyrrolo[2,3-d]pyrimidine isomers by the specific fusion pattern between the pyrrole and pyrimidine rings. The dihydro designation indicates that the pyrrole portion of the molecule contains two additional hydrogen atoms, resulting in a saturated five-membered ring that contributes to the overall three-dimensional conformation of the compound.
The phenyl substituent at the 2-position introduces significant structural complexity and influences the overall molecular geometry through steric and electronic effects. Crystallographic studies of related pyrrolopyrimidine derivatives have revealed that phenyl substitution at this position typically adopts a planar or near-planar conformation with the pyrimidine ring, facilitating π-π stacking interactions and influencing crystal packing arrangements. The presence of the hydrochloride salt formation occurs through protonation of one of the nitrogen atoms within the pyrimidine ring, most likely at the N1 or N3 position, based on the basicity patterns observed in similar heterocyclic systems.
Comparative analysis with the parent 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure reveals that the phenyl substitution significantly alters the electronic distribution within the bicyclic system. The parent compound exhibits a molecular formula of C6H7N3 with a molecular weight of 121.14 grams per mole, indicating that the phenyl group contributes substantially to the overall molecular size and hydrophobic character. The crystallographic parameters for related pyrrolopyrimidine structures demonstrate typical bond lengths and angles consistent with aromatic heterocyclic systems, with nitrogen-carbon bonds in the pyrimidine ring ranging from 1.32 to 1.35 angstroms and carbon-carbon bonds maintaining aromatic character at approximately 1.39 angstroms.
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c1-2-4-9(5-3-1)12-14-7-10-6-13-8-11(10)15-12;/h1-5,7,13H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMBMUWUGGHKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744689 | |
| Record name | 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380571-58-3 | |
| Record name | 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form the Pyrrolo[3,4-d]pyrimidine Core
A common approach starts from appropriately substituted pyrimidine or pyrrole precursors. For example, literature and patent sources describe the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives through condensation and ring closure reactions involving:
- Ethyl cyanoacetate derivatives
- Formamidine or amidine reagents
- Halogenated intermediates (e.g., 4-chloro derivatives)
The reaction generally proceeds under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of bases like potassium carbonate or sodium hydroxide to facilitate cyclization and substitution steps.
Introduction of the Phenyl Group at the 2-Position
The phenyl substituent can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) on halogenated pyrrolo-pyrimidine intermediates.
- Halogenated intermediates such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been prepared and used as coupling partners.
- Phenylboronic acid or phenyl halides serve as phenyl sources.
- Catalysts such as Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands are employed.
- The reaction is typically conducted under inert atmosphere (nitrogen or argon) at elevated temperatures (80–120 °C).
Formation of the Hydrochloride Salt
The free base of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
- This step improves the compound’s crystallinity, stability, and water solubility.
- The salt formation is typically carried out at ambient temperature.
- The product is isolated by filtration and drying under vacuum.
Representative Preparation Procedure (Summarized)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Cyclization | Starting pyrimidine derivative + formamidine, K2CO3, DMF, reflux 6–12 h | Formation of pyrrolo[3,4-d]pyrimidine core |
| 2. Halogenation | Use of phosphoryl trichloride or 4-chlorination reagents | Introduction of reactive halogen for coupling |
| 3. Phenyl substitution | Pd-catalyzed coupling with phenylboronic acid, base, inert atmosphere, 100 °C, 12 h | 2-Phenyl substituted pyrrolo-pyrimidine |
| 4. Salt formation | Treatment with HCl in ethanol, room temperature | This compound |
Analytical Data and Purification
- Purification is typically achieved by recrystallization from ethanol or ethyl acetate.
- High-performance liquid chromatography (HPLC) confirms purity (>98%).
- Melting point determination and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) validate structure.
- Elemental analysis confirms hydrochloride salt formation.
Data Table: Solubility and Stock Solution Preparation (Example)
| Amount of Compound | Solvent Volume for 1 mM Solution (mL) | Solvent Volume for 5 mM Solution (mL) | Solvent Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 8.25 | 1.65 | 0.83 |
| 5 mg | 41.27 | 8.25 | 4.13 |
| 10 mg | 82.55 | 16.51 | 8.25 |
Note: Volumes correspond to DMSO solvent for stock solutions, adapted from analogous compound data.
Research Findings and Optimization Notes
- The use of potassium carbonate as a base in cyclization steps provides good yields and cleaner reaction profiles.
- Palladium-catalyzed coupling reactions require careful control of temperature and atmosphere to avoid side reactions.
- Salt formation with hydrochloric acid significantly enhances compound stability for biological assays.
- Solubility studies indicate that the hydrochloride salt form dissolves readily in aqueous media with co-solvents like PEG300 or Tween 80, facilitating in vivo formulations.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized pyrrolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit kinase activity, which is crucial in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[3,4-d]pyrimidine Core
The pharmacological and physicochemical properties of pyrrolo[3,4-d]pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Methylthio and dichloro groups introduce electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .
Solubility and Bioavailability :
- Polar substituents (e.g., methylthio) improve water solubility compared to hydrophobic groups like phenyl, which may reduce bioavailability in drug formulations .
Synthetic Utility :
- Dichloro derivatives are versatile intermediates for further functionalization via cross-coupling reactions .
- The cyclopropyl variant (CAS 1628833-21-5) is synthesized using nickel chloride and sodium borohydride, a method distinct from the phosphorus oxychloride route used for chlorinated derivatives .
Comparison with Non-Pyrrolo[3,4-d]pyrimidine Analogues
Pyrazolo[3,4-d]pyrimidine Derivatives ():
- These compounds feature a pyrazole ring fused to pyrimidine. Substituents like 4-anilino or hydroxylamino groups (Figure 15A–K in ) exhibit diverse biological activities, including kinase inhibition.
3-Fluoro-pyrrolo[3,4-b]pyridine Hydrochloride (CAS 1346808-65-8):
Pharmacological Activity
- The phenyl-substituted compound demonstrates superior binding to cGMP-modulating enzymes compared to methyl or cyclopropyl analogues, as inferred from structural studies on related cardiovascular agents .
- Dichloro derivatives (e.g., CAS 1190927-74-2) show enhanced reactivity in agrochemical synthesis, attributed to the electron-deficient pyrimidine ring .
Biological Activity
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₁₃Cl₂N₃
- Molecular Weight : 233.70 g/mol
- CAS Number : 1380571-58-3
- Structure : The compound features a pyrrolo[3,4-d]pyrimidine core, which is significant for its biological interactions.
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
-
Antiproliferative Activity :
- Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, modifications to the structure have been associated with enhanced antiproliferative effects on HeLa cells and other tumor cell lines through disruption of microtubule dynamics, leading to mitotic arrest and apoptosis .
- Antimicrobial Properties :
- Enzyme Inhibition :
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and microtubules:
- Microtubule Dynamics : The compound disrupts microtubule assembly, affecting spindle formation during mitosis. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Enzymatic Inhibition : By inhibiting PNP, the compound can alter purine metabolism, which is crucial for the proliferation of lymphocytes and tumor cells .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anticancer Activity Study :
- Antimicrobial Efficacy :
Data Table: Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step heterocyclic assembly. A generalized approach, adapted from analogous pyrrolo-pyrimidine derivatives (e.g., ), includes:
Cyclocondensation : Reacting a substituted pyrrole precursor with a pyrimidine-building block (e.g., aminopyrimidine) under acidic or basic conditions.
Functionalization : Introducing the phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Hydrochloride Formation : Salt formation using HCl in polar aprotic solvents (e.g., ethanol/water mixtures).
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry and proton environments (e.g., diastereotopic protons in the dihydro-pyrrolo ring) .
- HPLC-MS : Assess purity (>98%) using C18 columns with 0.1% formic acid in water/acetonitrile gradients .
- XRD : Resolve crystal structure to verify hydrochloride salt formation and hydrogen-bonding patterns .
- Elemental Analysis : Validate stoichiometry of C, H, N, Cl (deviation <0.4% expected) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and regioselectivity of 2-phenyl-pyrrolo-pyrimidine derivatives?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-311+G(d,p)) to model transition states and identify kinetic vs. thermodynamic pathways .
- Solvent Effects : Apply continuum solvation models (e.g., SMD) to simulate solvent polarity’s impact on reaction barriers .
- Docking Studies : For biological applications, perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases) .
Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?
Methodological Answer:
- Meta-Analysis Framework :
- Variable Isolation : Use factorial DoE to test variables (e.g., catalyst loading, solvent purity) independently .
- Statistical Validation : Apply ANOVA to identify significant outliers in published datasets .
- Cross-Lab Reproducibility : Collaborate with independent labs to standardize protocols (e.g., fixed reaction scales, calibrated equipment) .
Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
- pH Stability : Incubate solutions (pH 1–13) at 37°C for 24–72 hrs; monitor degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .
- Light Sensitivity : Expose solid samples to UV/visible light (ICH Q1B guidelines) and track photodegradation products .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Parameter Mapping : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies.
- Co-solvency Studies : Test binary solvent systems (e.g., DMSO/water) to identify synergistic solubility effects .
- Dynamic Light Scattering (DLS) : Detect aggregation states that may skew macroscopic solubility measurements .
Tables of Key Findings
Q. Table 1: Synthetic Optimization via DoE
| Factor | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp. | 60–140°C | 110°C | +32% yield |
| Catalyst Loading | 1–5 mol% | 3 mol% | Balances cost/activity |
| Solvent (Dielectric) | THF (ε=7.5) vs. DMF (ε=37) | DMF | Higher polarity improves intermediate stability |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
